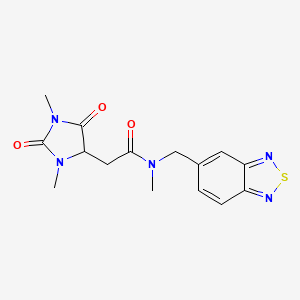

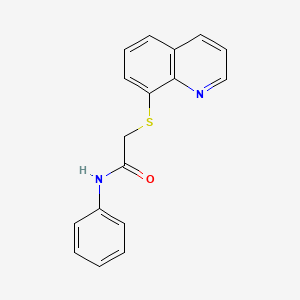

![molecular formula C14H13N3O4 B5577557 1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)

1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives involves the reaction of corresponding β-diketohydrazones with substituted arylhydrazines in acidic media, leading to compounds with nonplanar structures due to varying dihedral angles between the phenyl rings and the central pyrazole ring. This process is characterized by weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions, alongside trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through X-ray diffraction (XRD), revealing nonplanar geometries and supported by various weak intermolecular interactions. These structures are significant for understanding the spatial arrangement and potential reactivity of the compound (Bustos et al., 2015).

Chemical Reactions and Properties

Reactivity studies involving similar pyrazole compounds have shown that hydrazinolysis can lead to products like 1-(1H-pyrazol-3-yl)ethanone hydrazone, highlighting the versatile nature of these compounds in chemical reactions. Oxidative processes have also been utilized to yield various pyrazole-derived acids (Smolyar, 2010).

Physical Properties Analysis

The physical properties, including vibrational frequencies and molecular geometry of related pyrazole derivatives, have been extensively studied using spectroscopic methods and theoretical calculations. These studies reveal insights into the stability, charge distribution, and reactivity of the molecule, which are crucial for understanding its physical behavior (Mary et al., 2015).

Chemical Properties Analysis

Chemical properties of pyrazole derivatives, such as 1-acetyl pyrazoles, have been explored through solvent-free synthesis methods, showing the influence of substituents on their chemical behavior. Spectral data and chemical shifts provide detailed insights into the electronic structure and reactivity of these compounds, demonstrating their potential in various chemical contexts (Thirunarayanan & Sekar, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds, offering insights into chemical reactions and molecular transformations. For example, the hydrazinolysis of related nitropyridinones leads to the formation of pyrazole derivatives, highlighting the compound's role in generating new chemical entities with potential applications in pharmaceuticals and materials science (Smolyar, 2010). Further, reactions with hydrazine derivatives produce pyrazole and pyrimidine derivatives, underscoring its utility in diversifying chemical libraries for drug discovery (El-Sawy et al., 2014).

Luminescent Sensing

This chemical scaffold contributes to the development of materials for luminescent sensing, offering innovative approaches to detecting environmental pollutants and ions. A study demonstrated the synthesis of novel metal-organic frameworks (MOFs) that exhibit sensitive detection of nitrobenzene and iron(III) ions, highlighting the compound's application in creating dual-functional materials for environmental monitoring (Zhang et al., 2017).

Molecular Structures and Interaction Studies

Research into substituted pyrazole derivatives provides insights into molecular structures and interactions. Studies reveal nonplanar molecular structures with weak intermolecular interactions, offering a deeper understanding of the structural basis for the compound's reactivity and potential binding properties, which could inform the design of new molecules for specific applications (Bustos et al., 2015).

Eigenschaften

IUPAC Name |

1-[3,5-dimethyl-1-(3-nitrobenzoyl)pyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-8-13(10(3)18)9(2)16(15-8)14(19)11-5-4-6-12(7-11)17(20)21/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEAOQUXGBYQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)